molecular formula C11H18N2S B3199895 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine CAS No. 1017184-32-5

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B3199895
CAS No.: 1017184-32-5
M. Wt: 210.34 g/mol
InChI Key: KOJUTHALZHVPGR-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a thiazole ring

Preparation Methods

The synthesis of 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common synthetic route involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions to form the thiazole ring. This intermediate is then reacted with piperidine under basic conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the thiazole ring to a thiazolidine ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

    Addition: The compound can participate in addition reactions with electrophiles, such as alkylation or acylation reactions, to form various derivatives.

Scientific Research Applications

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine can be compared with other similar compounds, such as:

    Piperidine derivatives:

    Thiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial and anticancer properties. The combination with the piperidine ring in this compound enhances its biological activity and selectivity.

    Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure and are used in medicinal chemistry for their diverse biological activities

Properties

IUPAC Name

2-piperidin-3-yl-4-propan-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-8(2)10-7-14-11(13-10)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUTHALZHVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 2
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 3
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 4
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 5
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 6
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine

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